2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one
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Overview
Description
2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[221]heptan-5-yl}ethan-1-one is a complex organic compound featuring a bicyclic structure with a thia-azabicyclo core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one typically involves a multi-step process. One common method includes the cycloaddition reaction, where a precursor molecule undergoes a [4+2] cycloaddition to form the bicyclic core. This reaction is often catalyzed by organocatalysts under mild conditions to ensure high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of advanced purification techniques like chromatography and crystallization is also crucial in the industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific molecular pathways.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The bicyclic structure allows for specific binding interactions, enhancing the compound’s efficacy in its applications.
Comparison with Similar Compounds
Similar Compounds
4-methylbenzylidene camphor (4-MBC): This compound shares a similar bicyclic structure and is used as a UV filter in cosmetics.
Bicyclo[2.2.1]heptane derivatives: These compounds have similar structural motifs and are used in various chemical and pharmaceutical applications.
Uniqueness
2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one is unique due to its specific thia-azabicyclo core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in multiple scientific fields.
Properties
IUPAC Name |
2-(2-methylphenyl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-10-4-2-3-5-11(10)6-14(16)15-8-13-7-12(15)9-17-13/h2-5,12-13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTZOTBITSMDRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CC3CC2CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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